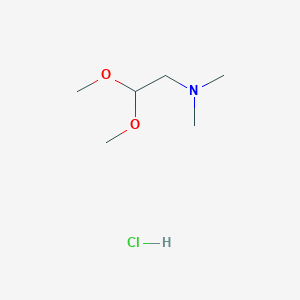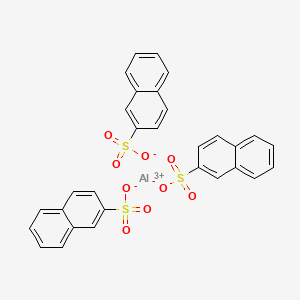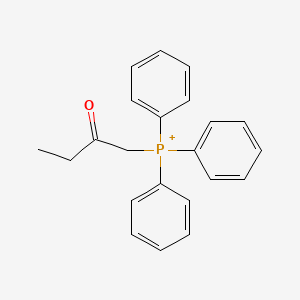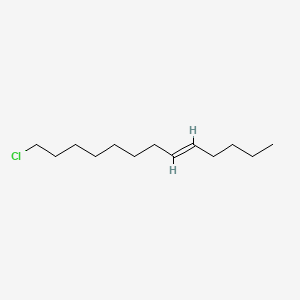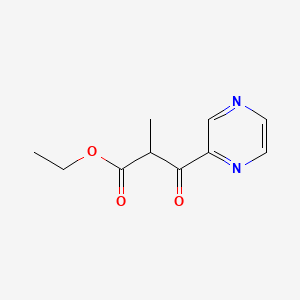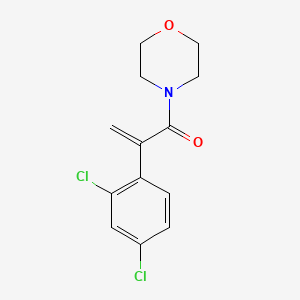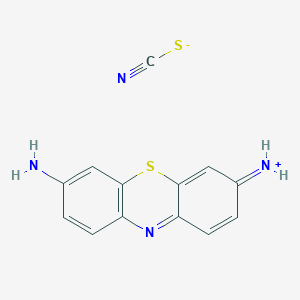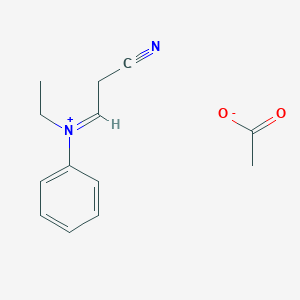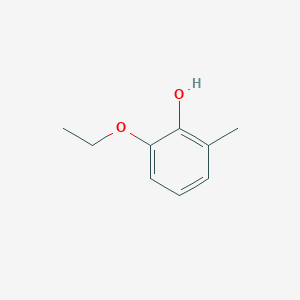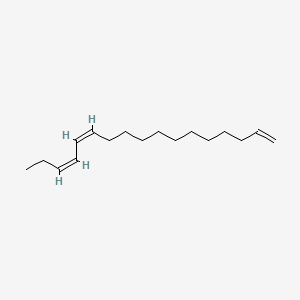
(12Z,14Z)-heptadeca-1,12,14-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(12Z,14Z)-heptadeca-1,12,14-triene is an organic compound characterized by the presence of three double bonds located at the 12th, 14th, and 1st positions of a heptadecane chain. This compound belongs to the class of polyunsaturated hydrocarbons and is notable for its unique structural configuration, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (12Z,14Z)-heptadeca-1,12,14-triene typically involves the use of alkyne metathesis or Wittig reactions. One common method is the partial hydrogenation of heptadeca-1,12,14-triyne using a Lindlar catalyst, which selectively reduces the triple bonds to double bonds while preserving the desired Z-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions is critical to ensure the selective formation of the desired isomer.
化学反应分析
Types of Reactions
(12Z,14Z)-heptadeca-1,12,14-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under UV light or in the presence of a radical initiator.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Saturated Hydrocarbons: Resulting from reduction reactions.
Halogenated Derivatives: Produced via substitution reactions.
科学研究应用
(12Z,14Z)-heptadeca-1,12,14-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (12Z,14Z)-heptadeca-1,12,14-triene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in electron transfer reactions, influencing cellular redox states and signaling pathways. Additionally, its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid: Another polyunsaturated hydrocarbon with three double bonds.
(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.
(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid: A polyunsaturated fatty acid with six double bonds.
Uniqueness
(12Z,14Z)-heptadeca-1,12,14-triene is unique due to its specific double bond configuration and chain length, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other polyunsaturated hydrocarbons and fatty acids, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
99345-86-5 |
|---|---|
分子式 |
C17H30 |
分子量 |
234.4 g/mol |
IUPAC 名称 |
(12Z,14Z)-heptadeca-1,12,14-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,6,8,10,12H,1,4-5,7,9,11,13-17H2,2H3/b8-6-,12-10- |
InChI 键 |
POHYFUCOZVIDFZ-CQSVFKTNSA-N |
手性 SMILES |
CC/C=C\C=C/CCCCCCCCCC=C |
规范 SMILES |
CCC=CC=CCCCCCCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


